molecular formula C8H9F2IN2O2 B2383444 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946817-36-2

2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid

Cat. No.: B2383444
CAS No.: 1946817-36-2
M. Wt: 330.073
InChI Key: ZTZKBSYPXVDHPC-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl and iodine substituents. The final step involves the addition of the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The iodine atom in the compound makes it a good candidate for substitution reactions, where it can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Trifluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    2-[5-(Difluoromethyl)-4-chloro-3-methylpyrazol-1-yl]propanoic acid: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the difluoromethyl and iodine substituents in 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-3-5(11)6(7(9)10)13(12-3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZKBSYPXVDHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(F)F)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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